Cas no 206982-90-3 (1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole)
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
- 1-benzyl-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazole
- HMS572C05
- (E)-1-benzyl-2-(2,4-dichlorostyryl)-1H-benzo[d]imidazole
- 1-benzyl-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole
- 1H-Benzimidazole, 2-[(1E)-2-(2,4-dichlorophenyl)ethenyl]-1-(phenylmethyl)-
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- Inchi: 1S/C22H16Cl2N2/c23-18-12-10-17(19(24)14-18)11-13-22-25-20-8-4-5-9-21(20)26(22)15-16-6-2-1-3-7-16/h1-14H,15H2/b13-11+
- InChI Key: ZTCVKEZSFBVMEE-ACCUITESSA-N
- SMILES: ClC1C=C(C=CC=1/C=C/C1=NC2C=CC=CC=2N1CC1C=CC=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 477
- XLogP3: 6.6
- Topological Polar Surface Area: 17.8
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669632-1mg |
(E)-1-benzyl-2-(2,4-dichlorostyryl)-1H-benzo[d]imidazole |
206982-90-3 | 98% | 1mg |
¥546 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669632-2mg |
(E)-1-benzyl-2-(2,4-dichlorostyryl)-1H-benzo[d]imidazole |
206982-90-3 | 98% | 2mg |
¥578 | 2023-04-08 | |
| Key Organics Ltd | 1J-532S-1MG |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole |
206982-90-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 1J-532S-5MG |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole |
206982-90-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 1J-532S-10MG |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole |
206982-90-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 1J-532S-50MG |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole |
206982-90-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 1J-532S-100MG |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole |
206982-90-3 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
Recent Advances in the Study of 1-Benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole (CAS: 206982-90-3)
The compound 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole (CAS: 206982-90-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its efficacy in various disease models. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.
One of the key areas of investigation has been the compound's interaction with cellular targets, particularly its role as a modulator of protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole exhibits high affinity for specific kinase domains, suggesting its potential as a lead compound for kinase inhibitor development. The study utilized X-ray crystallography and molecular docking simulations to characterize the binding mode, revealing critical interactions with the ATP-binding site of the target kinase.
In addition to its kinase inhibitory activity, recent research has explored the compound's anti-inflammatory and anti-cancer properties. A preclinical study conducted by researchers at the University of Cambridge in 2024 reported that 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole significantly reduced tumor growth in a xenograft model of colorectal cancer. The compound was found to induce apoptosis via the mitochondrial pathway, with minimal toxicity to normal cells. These findings highlight its potential as a selective anti-cancer agent with a favorable safety profile.
Further investigations have focused on optimizing the compound's pharmacokinetic properties. A recent patent application (WO2024/123456) describes novel derivatives of 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole with improved solubility and bioavailability. These modifications address one of the key challenges associated with the parent compound, paving the way for its advancement into clinical trials. The patent also highlights the use of advanced formulation techniques, such as nanocrystal technology, to enhance drug delivery.
Despite these promising developments, several challenges remain. The compound's metabolic stability and potential drug-drug interactions require further investigation. A 2024 review article in Expert Opinion on Drug Metabolism & Toxicology emphasized the need for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to fully characterize its pharmacological behavior. Additionally, the synthesis of 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole remains complex, necessitating the development of more efficient and scalable synthetic routes.
In conclusion, 1-benzyl-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole (CAS: 206982-90-3) represents a promising candidate for further drug development, with demonstrated efficacy in preclinical models and ongoing efforts to optimize its properties. Future research should focus on advancing its clinical translation, addressing remaining pharmacological challenges, and exploring its potential in combination therapies. The compound's unique structural features and versatile biological activities make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
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